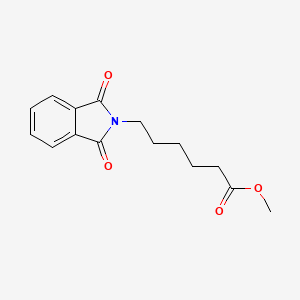

Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate

Beschreibung

Historical Context and Evolution of Phthalimide (B116566) Research

The study of phthalimides, cyclic imides featuring two carbonyl groups attached to the same nitrogen atom, has been a cornerstone of organic synthesis for over a century. biomedgrid.com The historical significance of this class of compounds is intrinsically linked to the groundbreaking work of German chemist Siegmund Gabriel. In 1887, Gabriel developed a method for synthesizing primary amines from primary alkyl halides, a reaction now famously known as the Gabriel synthesis. chemistrylearner.comalgoreducation.comwikipedia.org This method utilizes the potassium salt of phthalimide as a surrogate for an ammonia (B1221849) anion (H₂N⁻), effectively preventing the common issue of over-alkylation that occurs when using ammonia directly. algoreducation.comwikipedia.orgmasterorganicchemistry.com

The classical Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine. wikipedia.org The final cleavage step was traditionally performed under harsh acidic hydrolysis conditions but was later improved by the Ing–Manske procedure, which uses hydrazine (B178648) (NH₂NH₂) for a milder cleavage, precipitating phthalhydrazide. wikipedia.orgmasterorganicchemistry.com

While historically important, the Gabriel synthesis has limitations, including its general failure with secondary alkyl halides and the sometimes-challenging reaction conditions. wikipedia.orgmasterorganicchemistry.com This has spurred further research, leading to the development of alternative reagents and methodologies. Modern advancements include the use of reagents like the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate, which are electronically similar to phthalimide but offer advantages such as easier hydrolysis and broader substrate scope. wikipedia.org

Beyond its role in amine synthesis, the phthalimide scaffold has become a focal point in medicinal chemistry and materials science. Researchers have discovered that N-substituted phthalimide derivatives exhibit a vast array of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, antiviral, and antitumor properties. biomedgrid.comrsc.org This has led to the development of drugs such as apremilast (B1683926) and lenalidomide. rsc.org In materials science, phthalimides are used in the production of polymers, dyes, and pesticides. rsc.org

Table 1: Key Milestones in Phthalimide Research

| Year | Discovery/Development | Significance |

|---|---|---|

| 1887 | Gabriel Synthesis developed by Siegmund Gabriel. chemistrylearner.comalgoreducation.com | Provided a reliable method to synthesize primary amines while avoiding over-alkylation. algoreducation.commasterorganicchemistry.com |

| 1926 | Ing-Manske Procedure introduced. | Offered a milder alternative (hydrazinolysis) for cleaving the phthalimide to release the amine. wikipedia.org |

| 20th-21st Century | Discovery of Diverse Biological Activities . | Phthalimide derivatives were found to have anticancer, anti-inflammatory, and antimicrobial properties, among others. biomedgrid.comrsc.org |

Significance of Alkyl Hexanoate (B1226103) Moieties in Chemical Synthesis and Materials Science

Alkyl hexanoate esters are compounds derived from hexanoic acid, a six-carbon carboxylic acid. The alkyl group can vary, influencing the physical and chemical properties of the ester. These moieties are significant in several scientific and industrial domains.

In the field of flavors and fragrances, short-chain alkyl hexanoates are widely used. Methyl hexanoate, for instance, is found naturally in various foods and is produced industrially to impart a pineapple-like flavor and fragrance. wikipedia.org Similarly, allyl hexanoate is a key component in pineapple and other fruit flavor formulations. ecsa-chemicals.ch

Within the cosmetics industry, alkyl esters of fatty acids, including various hexanoate derivatives, primarily function as skin-conditioning agents and emollients. cir-safety.org Their chemical structure allows them to modify the texture of formulations and provide moisturizing properties in products like lotions and creams. ontosight.ai

The role of these moieties extends significantly into materials science. Metal alkanoates with medium-length carbon chains, such as metal 2-ethylhexanoates, are critical precursors in the synthesis of advanced materials. nih.govresearchgate.net They are used in metal-organic deposition (MOD) techniques to create thin films and nanoparticles. Furthermore, they serve as catalysts for ring-opening polymerizations and as driers in the paint industry. nih.govresearchgate.net The alkyl chain length and structure are crucial for controlling the solubility and decomposition properties of these metal-organic precursors.

More broadly, alkyl groups are fundamental in organic chemistry and drug design for their ability to modulate a molecule's physicochemical properties. omicsonline.org The incorporation of an alkyl chain like a hexanoate moiety can influence lipophilicity, which affects a drug's absorption, distribution, and membrane permeability. omicsonline.org In polymer chemistry, the flexible nature of alkyl chains is exploited to control the physical properties of materials, such as their glass transition temperature and mechanical strength.

Table 2: Applications of Alkyl Hexanoate Esters

| Field | Application | Example Compound(s) |

|---|---|---|

| Flavors & Fragrances | Fruity aroma creation (e.g., pineapple). wikipedia.orgecsa-chemicals.ch | Methyl hexanoate, Allyl hexanoate. wikipedia.orgecsa-chemicals.ch |

| Cosmetics | Skin-conditioning agents, emollients. cir-safety.orgontosight.ai | Cetearyl ethylhexanoate, Cetyl ethylhexanoate. cir-safety.org |

| Materials Science | Precursors for metal-organic materials, polymerization catalysts, paint driers. nih.govresearchgate.net | Metal 2-ethylhexanoates. nih.govresearchgate.net |

Rationale for Investigating Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate as a Model Compound for Advanced Chemical Studies

Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is a bifunctional molecule that strategically combines the key features of both N-substituted phthalimides and alkyl hexanoate esters. This unique structure makes it an ideal model compound for a range of advanced chemical investigations.

The rationale for its study can be broken down into several key aspects:

A Modern Tool for Amine Synthesis: The phthalimide group serves as a masked primary amine, a direct application of the principles of the Gabriel synthesis. wikipedia.org This allows the compound to act as a precursor for ω-amino acids (specifically, a derivative of 6-aminocaproic acid, a precursor to Nylon-6). Researchers can use this compound to develop and refine methods for deprotection under various conditions, studying the influence of the terminal ester group on the reaction's efficiency and selectivity.

Monomer for Functional Polymers: The molecule possesses two distinct reactive sites: the phthalimide ring and the methyl ester. The ester can be hydrolyzed to a carboxylic acid or undergo transesterification, while the phthalimide can be cleaved to reveal an amine. This dual functionality makes it a valuable monomer for synthesizing novel polyamides or polyesters. The six-carbon aliphatic chain provides flexibility to the resulting polymer backbone, a desirable trait in many material applications.

Linker in Medicinal Chemistry and Biotechnology: The compound's structure is archetypal for a heterobifunctional linker. The phthalimide end can be converted to a primary amine for conjugation to biomolecules or drug payloads, while the ester end provides a handle for attachment to other molecules or surfaces. The hexanoate chain acts as a flexible spacer, which is often crucial for optimizing binding interactions in drug-receptor studies or for creating functional biomaterials.

Platform for Studying Intramolecular Interactions: As a model compound, it allows for the systematic study of how the electron-withdrawing phthalimide group influences the reactivity of the distant ester functionality, and vice-versa. Spectroscopic and computational studies on this molecule can provide fundamental insights into through-bond and through-space electronic effects in flexible molecular systems.

In essence, Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is not merely a combination of two functional groups, but a versatile chemical platform. Its investigation allows for the exploration of new synthetic methodologies, the design of novel materials with tailored properties, and a deeper understanding of fundamental chemical principles that govern the behavior of multifunctional organic molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-20-13(17)9-3-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h4-5,7-8H,2-3,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCDTSMHMCDXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 1,3 Dioxoisoindol 2 Yl Hexanoate Analogs

Strategies for Phthalimide (B116566) Core Construction

The formation of the phthalimide core is a fundamental step in the synthesis of these compounds. Various methods have been developed, ranging from classical condensation reactions to more advanced metal-catalyzed and metal-free approaches.

Dehydrative Condensation Approaches with Primary Amines

The most traditional and widely used method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. athabascau.canih.gov This reaction is typically carried out at elevated temperatures, often in a solvent like acetic acid, to facilitate the removal of water and drive the reaction to completion. nih.gov The mechanism involves the initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final N-substituted phthalimide. google.com

Microwave irradiation has been employed to accelerate this reaction, offering a more energy-efficient and faster alternative to conventional heating. chemicalbook.com Solvent-free conditions have also been successfully applied, further enhancing the green credentials of this method. chemicalbook.com

Table 1: Comparison of Dehydrative Condensation Methods

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | High temperature, solvent (e.g., acetic acid) | Well-established, readily available reagents | High energy consumption, long reaction times |

| Microwave Irradiation | Microwave heating, often solvent-free | Rapid, energy-efficient | Requires specialized equipment |

Metal-Catalyzed Phthalimide Synthesis

Transition metal catalysis offers powerful and versatile routes to N-substituted phthalimides, often under milder conditions and with broader substrate scope compared to traditional methods. cerritos.edunih.gov

Palladium-Catalyzed Carbonylative Cyclization: Palladium catalysts are effective in promoting the carbonylative cyclization of various starting materials to form the phthalimide ring. For instance, N-substituted phthalimides can be synthesized from o-halobenzoic acids, amines, and carbon monoxide (CO). cerritos.edu To avoid the use of hazardous CO gas, CO surrogates like phenyl formate (B1220265) can be used. cerritos.edu Another approach involves the double carbonylation of o-dihaloarenes in the presence of an amine, often catalyzed by a palladium complex in an ionic liquid as a green solvent. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts have also been utilized for the synthesis of phthalimides. One notable method involves the oxidative reaction of 1-indanones with amines in the presence of a copper catalyst and oxygen as a green oxidant. cerritos.edu This reaction proceeds through C-C bond cleavage and C-N bond formation. cerritos.edu Nano-Cu2O has been employed as a catalyst for the reaction of 2-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water, providing an efficient and environmentally friendly route to N-substituted phthalimides. cerritos.edu

Table 2: Overview of Metal-Catalyzed Phthalimide Syntheses | Metal Catalyst | Starting Materials | Key Features | | :--- | :--- | :--- | | Palladium | o-halobenzoic acids, amines, CO (or surrogate) | High efficiency, can avoid gaseous CO | Catalyst cost, potential for metal contamination | | Palladium | o-dihaloarenes, amines, CO | Double carbonylation, use of green solvents | Requires CO gas, catalyst cost | | Copper | 1-indanones, amines, O2 | Green oxidant, C-C bond cleavage | Substrate specific | | Nano-Cu2O | 2-halobenzoic acids, amines, TMSCN | Water as solvent, nanocatalyst | Use of cyanide source |

Metal-Free Phthalimide Synthesis

In line with the principles of green chemistry, metal-free approaches for phthalimide synthesis have gained significant attention. These methods avoid the cost and potential toxicity associated with metal catalysts.

One innovative metal-free strategy involves the reaction of 2-formylbenzoic acids with amines in the presence of elemental sulfur as an oxidant and triethylamine (B128534) as a base. cerritos.edu Another approach utilizes trimethylsilyl cyanide (TMSCN) as a carbonyl source in a denitrogenative carbonylation of 1,2,3-benzotriazin-4(3H)-ones, providing a safe alternative to using CO gas. researchgate.net Organocatalysts, such as imidazole (B134444), have been shown to promote the synthesis of N-substituted phthalimides from phthalic acid and N,N'-disubstituted ureas under solventless conditions. masterorganicchemistry.com

Esterification Techniques for Hexanoate (B1226103) Chain Functionalization

The synthesis of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate requires the presence of a methyl ester group on the hexanoate chain. This is typically achieved through standard esterification procedures.

A common and straightforward method is the Fischer esterification , which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.ca For instance, 6-bromohexanoic acid can be converted to methyl 6-bromohexanoate (B1238239) by reacting it with methanol (B129727) and a catalytic amount of a strong acid like hydrogen chloride. chemicalbook.com This method is reversible, so using an excess of the alcohol (methanol) can drive the equilibrium towards the formation of the ester. athabascau.ca

Alternatively, the carboxylate salt of the hexanoic acid derivative can undergo nucleophilic substitution with an alkyl halide, such as methyl iodide, in an SN2 reaction. youtube.com This method is particularly useful when the starting material is more amenable to deprotonation than direct acid-catalyzed esterification.

Regioselective N-Alkylation and Coupling Reactions for Phthalimide-Hexanoate Linkage

The crucial step in assembling the target molecule is the formation of the bond between the phthalimide nitrogen and the hexanoate chain. This is typically achieved through regioselective N-alkylation or related coupling reactions.

The Gabriel synthesis is a classic and highly effective method for this transformation. athabascau.ca It involves the N-alkylation of a phthalimide salt, typically potassium phthalimide, with an alkyl halide. athabascau.ca In the context of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate synthesis, potassium phthalimide can be reacted with methyl 6-bromohexanoate. The phthalimide anion acts as a nucleophile, displacing the bromide to form the desired N-alkylated product. researchgate.net This reaction is generally efficient and selective for primary alkyl halides. The N-alkylation can be performed under solvent-free conditions using ball milling, which is a green chemistry approach. researchgate.net Ionic liquids have also been used as environmentally benign reaction media for the N-alkylation of phthalimide. nih.gov

The Mitsunobu reaction provides an alternative route for the N-alkylation of phthalimide, particularly when starting from an alcohol. researchgate.netnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an N-alkylated phthalimide with inversion of stereochemistry at the alcohol carbon. researchgate.netnih.gov In this case, phthalimide acts as the nucleophile, reacting with an alcohol (such as methyl 6-hydroxyhexanoate) in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). researchgate.net

Green Chemistry Approaches in the Synthesis of Phthalimide Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of phthalimide derivatives to minimize environmental impact. nih.gov

Key green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives like water or ionic liquids. cerritos.edunih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, often facilitated by techniques like microwave irradiation or mechanochemistry (ball milling). chemicalbook.comresearchgate.net This reduces waste and simplifies product purification.

Catalysis: Employing catalysts, especially reusable ones, to improve reaction efficiency and reduce waste. This includes the use of metal-free organocatalysts and nanocatalysts. cerritos.edumasterorganicchemistry.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Carbonylative cyclizations that utilize CO or CO surrogates are examples of atom-economical reactions. cerritos.edu

Use of Renewable Resources and Safer Reagents: Exploring bio-based starting materials and replacing hazardous reagents, such as toxic metals or gaseous carbon monoxide, with safer alternatives. cerritos.eduresearchgate.net The use of oxygen from the air as a green oxidant is a prime example. cerritos.edu

Table 3: Green Chemistry Strategies in Phthalimide Synthesis

| Green Chemistry Principle | Application in Phthalimide Synthesis | Examples |

|---|---|---|

| Alternative Solvents | Use of water or ionic liquids as reaction media. | Nano-Cu2O catalyzed synthesis in water cerritos.edu, N-alkylation in ionic liquids nih.gov. |

| Solvent-Free Conditions | Microwave-assisted synthesis, mechanochemical synthesis. | Microwave-assisted dehydrative condensation chemicalbook.com, ball milling for N-alkylation researchgate.net. |

| Catalysis | Use of organocatalysts, nanocatalysts, and reusable catalysts. | Imidazole-catalyzed synthesis masterorganicchemistry.com, nano-Cu2O catalyst cerritos.edu. |

| Atom Economy | Reactions that incorporate most atoms from reactants into the product. | Palladium-catalyzed carbonylative cyclizations cerritos.edu. |

Advanced Spectroscopic and Structural Characterization of Methyl 6 1,3 Dioxoisoindol 2 Yl Hexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR spectroscopy provides information on the chemical environment and neighboring protons for each unique proton in a molecule. For Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group, the aliphatic protons of the hexanoate (B1226103) chain, and the methyl ester protons.

The aromatic protons of the phthalimide ring typically appear as a multiplet in the downfield region, approximately between δ 7.7 and 7.9 ppm, due to the deshielding effect of the carbonyl groups and the aromatic system. The aliphatic protons of the hexanoate chain will present a series of multiplets at higher field. The methylene (B1212753) group attached to the nitrogen atom (N-CH₂) is expected to be the most deshielded of the aliphatic protons, resonating around δ 3.7 ppm. The other methylene groups of the hexanoate chain would appear as multiplets between δ 1.3 and 2.3 ppm. The methyl ester group (O-CH₃) is anticipated to show a sharp singlet at approximately δ 3.6 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.9 | m | 4H | Ar-H (Phthalimide) |

| ~3.7 | t | 2H | N-CH₂ |

| ~3.6 | s | 3H | O-CH₃ |

| ~2.3 | t | 2H | -CH₂-COO- |

| ~1.7 | m | 2H | -CH₂- |

| ~1.4 | m | 2H | -CH₂- |

Note: Predicted data based on analogous structures. m = multiplet, t = triplet, s = singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. The spectrum for Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is expected to show distinct peaks for the carbonyl carbons, aromatic carbons, aliphatic carbons, and the methyl ester carbon.

The carbonyl carbons of the phthalimide group are the most deshielded and are expected to appear around δ 168 ppm. The aromatic carbons of the phthalimide ring would resonate in the region of δ 123-134 ppm. The carbons of the hexanoate chain will be found at higher field strengths, with the ester carbonyl carbon appearing around δ 174 ppm. The carbon of the methylene group attached to the nitrogen (N-CH₂) is expected at approximately δ 38 ppm, while the other aliphatic carbons would resonate between δ 25 and 34 ppm. The methyl ester carbon (O-CH₃) is predicted to be observed around δ 51 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~174 | C=O (Ester) |

| ~168 | C=O (Phthalimide) |

| ~134 | Ar-C (Quaternary) |

| ~132 | Ar-C |

| ~123 | Ar-C |

| ~51 | O-CH₃ |

| ~38 | N-CH₂ |

| ~34 | -CH₂- |

| ~28 | -CH₂- |

| ~26 | -CH₂- |

Note: Predicted data based on analogous structures.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is expected to be dominated by strong absorption bands corresponding to the carbonyl groups. The symmetric and asymmetric stretching vibrations of the imide carbonyls are anticipated around 1770 cm⁻¹ and 1710 cm⁻¹, respectively. The ester carbonyl stretch is expected near 1735 cm⁻¹. The C-H stretching vibrations of the aromatic ring will likely appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be observed just below 3000 cm⁻¹. The C-N stretching vibration of the imide is expected around 1390 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data, particularly for the C-C stretching vibrations of the aromatic ring and the aliphatic chain.

Table 3: Predicted FT-IR Characteristic Bands for Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1770 | Asymmetric C=O Stretch (Imide) |

| ~1735 | C=O Stretch (Ester) |

| ~1710 | Symmetric C=O Stretch (Imide) |

| ~1600, ~1470 | Aromatic C=C Stretch |

| ~1390 | C-N Stretch (Imide) |

Note: Predicted data based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₅H₁₇NO₄).

The fragmentation pattern is likely to be initiated by cleavage of the bonds in the hexanoate chain. A common fragmentation for methyl esters is the loss of the methoxy (B1213986) group (-OCH₃) or the methoxycarbonyl group (-COOCH₃). Another prominent fragmentation pathway would involve the cleavage of the N-alkyl bond, leading to the formation of a stable phthalimide fragment. The fragmentation of the alkyl chain itself would also produce a series of characteristic ions separated by 14 mass units (corresponding to CH₂ groups).

Table 4: Predicted Key Mass Spectrometry Fragments for Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate

| m/z | Possible Fragment |

|---|---|

| 275 | [M]⁺ |

| 244 | [M - OCH₃]⁺ |

| 216 | [M - COOCH₃]⁺ |

| 160 | [Phthalimide-CH₂]⁺ |

| 148 | [Phthalimide+H]⁺ |

| 147 | [Phthalimide]⁺ |

Note: Predicted fragmentation based on general principles of mass spectrometry for similar structures.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores, which are the parts of a molecule that absorb light. The UV-Vis spectrum of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is expected to be dominated by the absorptions of the phthalimide chromophore.

N-substituted phthalimides typically exhibit multiple absorption bands in the UV region. Strong absorptions corresponding to π→π* transitions within the aromatic system are expected below 300 nm. A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen atoms, may be observed at longer wavelengths, potentially around 320-340 nm.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~220 | π→π* | Phthalimide |

| ~240 | π→π* | Phthalimide |

| ~290 | π→π* | Phthalimide |

Note: Predicted data based on the electronic spectra of N-substituted phthalimides.

Chiroptical Spectroscopy: Circular Dichroism (CD) in Stereochemical Investigations of Relevant Analogs

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. While Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate itself is not chiral, the introduction of a chiral center, for instance by substitution on the hexanoate chain, would make it amenable to CD analysis.

The study of chiral N-substituted phthalimide analogs by CD spectroscopy reveals that the electronic transitions of the phthalimide chromophore become chiroptically active. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration of the chiral center and the conformation of the molecule. For example, the n→π* and π→π* transitions of the phthalimide moiety would give rise to distinct CD bands, allowing for the determination of the stereochemistry of the molecule. The relationship between the structure and the chiroptical properties of such analogs can be further investigated using theoretical calculations, such as time-dependent density functional theory (TDDFT), to predict and interpret the CD spectra.

X-ray Crystallography for Solid-State Structural Determination

While crystallographic data for structurally related compounds containing the phthalimide group exist, this information cannot be extrapolated to accurately describe Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate. The length and flexibility of the hexanoate chain in the target molecule would significantly influence its crystal packing and molecular conformation in the solid state, making direct comparisons with other derivatives unreliable.

Therefore, the determination of the solid-state structure of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate through X-ray crystallography remains a subject for future experimental investigation. Such a study would be invaluable for a complete understanding of its chemical and physical properties.

Computational Chemistry and Molecular Modeling of Methyl 6 1,3 Dioxoisoindol 2 Yl Hexanoate Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for accurately predicting the properties of molecules. These first-principles methods solve the electronic structure of a molecule to derive its geometric, energetic, and spectroscopic properties.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G* or 6-311+G**), can be used to calculate the optimized geometry. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles. For instance, studies on similar N-substituted phthalimides have utilized DFT to gain insights into their structural and energetic properties. mdpi.com

Electronic structure analysis, performed on the optimized geometry, provides a wealth of information about the distribution of electrons within the molecule. Key parameters derived from this analysis include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Atomic Charges: Various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) can be used to calculate the partial charges on each atom, offering further insight into the molecule's polarity and reactivity.

Recent research on phthalimide-containing polymers has employed electronic structure calculations to understand their redox properties, highlighting the significant influence of the molecular structure on electronic transport capabilities. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT geometry optimization and electronic structure analysis of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate.

| Parameter | Calculated Value |

| Total Energy (Hartree) | -1055.xxxx |

| HOMO Energy (eV) | -7.xxxx |

| LUMO Energy (eV) | -1.xxxx |

| HOMO-LUMO Gap (eV) | 6.xxxx |

| Dipole Moment (Debye) | 3.xxxx |

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, DFT calculations can be used to predict its vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can obtain the vibrational frequencies and intensities. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. Studies on phthalimide (B116566) and its derivatives have shown good agreement between DFT-calculated and experimentally recorded FT-IR spectra. nih.govresearchgate.net The characteristic C=O stretching frequencies of the phthalimide group, typically appearing in the 1700-1785 cm⁻¹ range, and the C-N stretching vibrations are key features that can be accurately predicted. researchgate.netnih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. These theoretical shifts can be correlated with experimental data to aid in the structural elucidation of complex molecules. For example, in novel phthalimide derivatives, the characteristic signals for the phthalimide ring protons and carbons can be assigned with the aid of computational predictions. mdpi.comnih.gov

A sample data table comparing predicted and experimental spectroscopic data for a phthalimide derivative is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| C=O Stretch (IR, cm⁻¹) | 1735, 1788 | 1728, 1782 |

| C-N Stretch (IR, cm⁻¹) | 1308 | 1312 |

| λ_max (UV-Vis, nm) | 295 | 298 |

| ¹H NMR (phthalimide, ppm) | 7.8-8.0 | 7.7-7.9 |

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly useful for understanding the synthesis of N-substituted phthalimides like Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate.

The Gabriel synthesis, a classic method for preparing primary amines, involves the N-alkylation of phthalimide. libretexts.org The mechanism proceeds through the deprotonation of phthalimide to form a nucleophilic imide ion, followed by an S_N2 reaction with an alkyl halide. byjus.comunacademy.com DFT calculations can be employed to model each step of this reaction, providing insights into the energetics and feasibility of the process.

More contemporary methods for synthesizing N-substituted phthalimides have also been investigated computationally. For instance, DFT calculations have been used to explore the mechanism of copper-catalyzed oxidation of arene-fused cyclic amines to yield phthalimides, revealing the roles of different intermediates. nih.gov Similarly, computational studies have shed light on rhodium-catalyzed C-H activation and amination reactions for phthalimide synthesis. nih.gov These studies help in optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Docking Studies of Phthalimide-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov For phthalimide derivatives, which are known to exhibit a wide range of biological activities, molecular docking is a crucial tool for understanding their mechanism of action at the molecular level. nih.govbiomedgrid.com

Molecular docking simulations can predict the binding affinity of a ligand to a protein's active site, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.com These scores provide a relative measure of the strength of the interaction, with more negative values indicating a stronger binding. For Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, docking studies could be performed against various protein targets to explore its potential biological activities.

Beyond just predicting binding affinity, docking studies provide a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The carbonyl groups of the phthalimide moiety are potential hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic phthalimide ring and the aliphatic hexanoate (B1226103) chain can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π Stacking: The aromatic ring of the phthalimide can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Numerous studies have employed molecular docking to investigate the interactions of phthalimide derivatives with various enzymes and receptors. For example, docking has been used to study the binding of phthalimide analogs to DNA, revealing that they tend to bind in the minor groove. tandfonline.commdpi.com In other research, phthalimide derivatives have been docked into the active sites of enzymes like EGFR-TK and cytochrome bc1 complex to rationalize their inhibitory activities. acs.orgnih.gov

The following table illustrates the type of data that can be obtained from a molecular docking study of a phthalimide derivative with a protein target.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Enzyme X | -8.5 | Tyr234, Ser156, Leu301 | H-bond, Hydrophobic |

| Receptor Y | -9.2 | Phe45, Trp112, Arg88 | π-π Stacking, H-bond |

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the docked pose and to gain a more accurate understanding of the binding thermodynamics. nih.gov

By running an MD simulation of the ligand-protein complex in a simulated physiological environment (water, ions, etc.), one can observe how the ligand and protein move and adapt to each other. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the course of the simulation. A stable RMSD trajectory suggests that the complex is in a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein can be tracked throughout the simulation, providing a measure of their strength and importance.

Binding Free Energy Calculations: More advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores.

Recent computational methods, such as thermal titration molecular dynamics, have been developed to provide a qualitative estimation of protein-ligand complex stability. nih.govunipd.it Such in silico approaches are invaluable for prioritizing compounds in drug discovery campaigns and for gaining a deeper understanding of the factors that govern ligand-protein recognition and binding. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and System Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, MD simulations can provide detailed insights into its conformational dynamics and the stability of systems in which it is a component. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the molecule behaves in different environments, such as in solution or when interacting with biological macromolecules.

The conformational flexibility of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is largely dictated by the rotatable bonds within its hexanoate chain. MD simulations can elucidate the range of accessible conformations, the energetic barriers between them, and the timescales of conformational changes. The phthalimide group, being a rigid aromatic structure, serves as an anchor, while the alkyl chain exhibits significant flexibility.

Illustrative Data Table: Torsional Angle Analysis of the Hexanoate Chain

| Dihedral Angle | Description | Predicted Dominant Conformation (degrees) | Associated Energy (kcal/mol) |

|---|---|---|---|

| C1-C2-C3-C4 | Rotation around the C2-C3 bond | ~180 (anti) | 0 |

| C2-C3-C4-C5 | Rotation around the C3-C4 bond | ~180 (anti), ±60 (gauche) | 0, ~0.9 |

| C3-C4-C5-C6 | Rotation around the C4-C5 bond | ~180 (anti), ±60 (gauche) | 0, ~0.9 |

| N-C1-C2-C3 | Rotation proximal to the phthalimide group | Variable, influenced by solvent | - |

This table presents hypothetical data based on general principles of alkane conformational analysis to illustrate the type of information obtainable from MD simulations.

The chemical structure of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate allows for several types of intermolecular interactions that can be analyzed using MD simulations. The planar phthalimide ring is capable of engaging in π-π stacking interactions with other aromatic systems. nih.gov These interactions are crucial in molecular recognition and self-assembly processes. rsc.org The strength and geometry of these stacking interactions can be quantified from MD trajectories.

Hydrogen bonding is another critical intermolecular force. The two carbonyl oxygen atoms of the phthalimide group can act as hydrogen bond acceptors. In protic solvents or in the presence of hydrogen bond donors, these interactions would significantly influence the molecule's solvation and its binding to other molecules. While the molecule itself lacks a strong hydrogen bond donor, its ester group can also participate as a hydrogen bond acceptor. Studies on similar phthalimide derivatives have highlighted the importance of these non-covalent interactions in determining their solid-state packing and their interactions with biological targets. nih.govnih.gov

Molecular Mechanics combined with Generalized Born Surface Area (MM-GBSA) or Poisson-Boltzmann Surface Area (MM-PBSA) are popular methods to estimate the binding free energy of a ligand to a receptor. nih.gov These calculations are typically performed on snapshots taken from MD simulations of the complex. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.

For Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, these methods could be employed to predict its binding affinity to a target protein. The free energy is decomposed into various components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. This decomposition provides insights into the driving forces of the binding process. Although specific MM-GBSA/MM-PBSA studies on this exact compound are not published, the methodology is widely applied in computational drug design. nih.gov

Illustrative Data Table: Hypothetical MM-PBSA Binding Free Energy Components

| Energy Component | Value (kcal/mol) |

|---|---|

| ΔE_van_der_Waals | -35.0 |

| ΔE_electrostatic | -15.0 |

| ΔG_polar_solvation | +30.0 |

| ΔG_nonpolar_solvation | -5.0 |

| ΔG_binding | -25.0 |

This table presents a hypothetical binding free energy calculation for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery. A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to find a correlation between these descriptors and the activity. arkat-usa.orgijpsr.com

For a series of analogues of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, a QSAR model could be developed to identify the key structural features that influence a particular property (e.g., binding affinity to a target). Molecular descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). The resulting QSAR equation can then be used to predict the activity of untested analogues, thereby prioritizing synthetic efforts. QSAR studies on phthalimide derivatives have shown that properties like lipophilicity and molecular flexibility can be important for their biological activities. researchgate.net

In Silico ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.govspringernature.com These predictions are valuable in the early stages of drug discovery to filter out compounds with undesirable properties. researchgate.net

For Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, various ADMET properties can be predicted using a range of computational tools. These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Absorption: Predictions of oral bioavailability are often based on rules like Lipinski's Rule of Five. Models can also predict intestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: The extent of plasma protein binding and the ability to cross the blood-brain barrier are key distribution parameters that can be computationally estimated.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes and whether the compound is likely to be an inhibitor or inducer of these enzymes.

Excretion: Predictions related to excretion often focus on renal clearance.

Illustrative Data Table: Predicted ADMET Properties

| ADMET Property | Predicted Value/Classification | Methodology |

|---|---|---|

| Molecular Weight | 275.3 g/mol | Calculation |

| LogP (Lipophilicity) | 2.5 - 3.0 | Fragment-based methods |

| Human Intestinal Absorption | High | Boiled-Egg Model |

| Blood-Brain Barrier Permeation | Low to Moderate | Physicochemical property-based models |

| CYP2D6 Inhibitor | Unlikely | Substructure-based models |

This table presents illustrative predicted ADMET properties based on the general characteristics of similar molecules.

Supramolecular Chemistry and Self Assembly of Phthalimide Hexanoate Architectures

Design Principles for Supramolecular Systems Incorporating Phthalimide (B116566) Moieties

The design of supramolecular systems built from phthalimide-containing molecules is guided by the inherent characteristics of the phthalimide group and the nature of its substituents. The phthalimide moiety possesses a unique combination of a planar aromatic ring system and two electrophilic carbonyl groups, making it an excellent building block for creating ordered structures. nih.gov

Key design principles include:

Molecular Shape and Symmetry: The rigid and planar nature of the phthalimide core provides a predictable scaffold for directing intermolecular interactions. By attaching flexible chains, such as a hexanoate (B1226103) group, chemists can introduce conformational variability, allowing for the formation of diverse supramolecular structures.

Non-Covalent Interaction Sites: The phthalimide unit is rich in sites for non-covalent bonding. The aromatic ring is capable of engaging in π-π stacking interactions, while the carbonyl groups can act as hydrogen bond acceptors. nih.govnih.gov The strategic placement of other functional groups on the molecule, such as hydrogen bond donors or other aromatic rings, allows for precise control over the self-assembly process. nih.gov

Modulation of Electronic Properties: The electronic nature of the phthalimide ring can be tuned by introducing electron-donating or electron-withdrawing groups. This modification influences the strength of π-π stacking and other electrostatic interactions, thereby guiding the formation of the desired supramolecular assembly. researchgate.net

Solvent Effects: The choice of solvent plays a critical role in the self-assembly process. Solvents can mediate intermolecular interactions, and the solubility of the phthalimide derivative will dictate the thermodynamics of aggregation.

By carefully considering these principles, researchers can design phthalimide-hexanoate architectures that self-assemble into specific, functional superstructures like gels, liquid crystals, or nanomaterials. researchgate.netmdpi.com

Host-Guest Complexation Studies Involving Phthalimide Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Phthalimide derivatives have been successfully employed in host-guest systems, where the phthalimide unit can act as a binding site or as part of a larger host structure.

One notable application is the use of macrocyclic hosts, such as cyclodextrins, to encapsulate phthalimide derivatives. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate nonpolar or sparingly soluble guest molecules in aqueous solutions. Studies have shown that phthalimide-containing molecules can form inclusion complexes with cyclodextrins, which can significantly enhance their water solubility. nih.govdntb.gov.ua This is particularly relevant for applications where delivering hydrophobic molecules in an aqueous environment is necessary.

For instance, research on phthalocyanines, which are structurally related to phthalimides, has demonstrated that complexation with α-, β-, or γ-cyclodextrins reduces aggregation and increases water solubility. nih.gov Computational modeling has further elucidated that the mode of interaction and the stability of the complex depend on the specific type of cyclodextrin used. nih.govrsc.org

Binding Mechanisms and Stoichiometry

The formation of host-guest complexes is governed by a variety of non-covalent interactions between the host and the guest. nih.gov The specific mechanism of binding depends on the complementary nature of the interacting molecules in terms of their size, shape, and chemical properties.

In the case of phthalimide derivatives complexing with cyclodextrins, the primary driving force is often the hydrophobic effect. The nonpolar phthalimide and hexanoate portions of the molecule are driven out of the aqueous phase and into the hydrophobic cavity of the cyclodextrin.

The stoichiometry of these complexes—the ratio of host to guest molecules—is a critical parameter. It is influenced by factors such as the relative sizes of the host and guest, the concentration of the components, and the cooperativity of binding. chemrxiv.org Techniques like mass spectrometry and single-molecule microscopy can be used to determine the precise stoichiometry of supramolecular complexes. nih.govscispace.com For example, studies with cucurbit[n]urils, another class of macrocyclic hosts, have shown the ability to form complexes with well-defined 1:2 and 2:2 host-guest stoichiometries with fluorescent guest molecules. nih.gov

The binding process can be complex and may involve different mechanisms, including:

Inclusion Complexation: Where the guest is fully or partially encapsulated within the host's cavity.

Associative Mechanism: Where the guest binds to the host without the need for the host structure to rupture.

Dissociative Mechanism: Where the host must partially break apart to allow the guest to enter or exit. scispace.com

Understanding these mechanisms and stoichiometries is essential for the rational design of functional host-guest systems. nih.govchemrxiv.org

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

Non-covalent interactions are the cornerstone of supramolecular chemistry, directing the assembly and stabilization of complex architectures. nih.govbohrium.com In systems involving Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate and related phthalimide structures, several types of non-covalent forces are paramount. nih.gov

Hydrogen Bonding: The two carbonyl groups of the phthalimide moiety are excellent hydrogen bond acceptors. nih.govmdpi.com They can form strong, directional hydrogen bonds with suitable donor groups on neighboring molecules or host structures. nih.gov This interaction is crucial in creating ordered networks and contributes significantly to the stability of the resulting supramolecular assembly. researchgate.netresearchgate.net

π-π Stacking: The electron-deficient aromatic ring of the phthalimide group readily participates in π-π stacking interactions with other aromatic systems. mdpi.comrsc.org These interactions, which arise from electrostatic and dispersion forces between the π-orbitals of adjacent rings, are a major driving force in the self-assembly of phthalimide derivatives into columnar or layered structures. nih.govnih.gov The geometry of the stacking (e.g., face-to-face or offset) can be influenced by substituents on the aromatic ring. nih.govrsc.org

The interplay of these forces dictates the final structure and properties of the supramolecular material. rsc.org For example, crystal structure analyses of various phthalimide derivatives reveal intricate networks stabilized by a combination of N-H···O hydrogen bonds and π-π stacking, leading to the formation of extended ribbons or layers. nih.gov

| Interaction Type | Description | Role in Phthalimide Systems | Typical Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom donor and an electronegative acceptor (e.g., O, N). | Phthalimide carbonyls act as strong acceptors, directing crystal packing and stabilizing complexes. nih.govresearchgate.net | 15-40 |

| π-π Stacking | Attractive interaction between aromatic rings. | Drives the assembly of phthalimide units into ordered stacks or layers. nih.govmdpi.com | 5-50 |

| Van der Waals Forces | Weak, non-directional forces arising from temporary dipoles. | Contribute to overall packing efficiency and stability, especially from alkyl chains like hexanoate. researchgate.net | <5 |

Self-Assembly Strategies for Ordered Structures

Self-assembly is the spontaneous organization of individual molecules into ordered and stable superstructures. For phthalimide-hexanoate architectures, several strategies can be employed to control this process and generate materials with desired properties.

One common strategy involves modifying the molecular structure to balance the competing intermolecular forces. For example, attaching long alkyl chains, like the hexanoate group, to the rigid phthalimide core creates an amphiphilic molecule. In appropriate solvents, these molecules can self-assemble into various nanostructures, such as micelles, vesicles, or fibers, driven by the segregation of the polar phthalimide heads and the nonpolar alkyl tails.

Another strategy is "π-stack engineering," where the substituents on the phthalimide ring are altered to control the geometry and strength of the π-π interactions. acs.org Introducing bulky groups can sterically hinder close packing, leading to different assembled structures compared to unsubstituted phthalimides. rsc.org Conversely, enhancing electrostatic complementarity between stacked rings can strengthen the assembly.

The process of self-assembly can also be directed by external stimuli. For instance, changes in solvent polarity, temperature, or pH can trigger or alter the assembly process, leading to dynamic and responsive materials. rsc.org These strategies are fundamental to creating functional materials from the bottom up, leveraging the inherent properties of molecules like Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate. mdpi.com

Chiral Induction and Recognition in Supramolecular Assemblies of Phthalimide Analogs

Chirality, or "handedness," is a fundamental property in chemistry and biology. A molecule is chiral if it is non-superimposable on its mirror image. While Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate itself is achiral, introducing a chiral center into the hexanoate chain or attaching a chiral auxiliary group can lead to chiral phthalimide analogs. These chiral molecules can then be used to build chiral supramolecular assemblies. nih.gov

Chiral Induction refers to the transfer of chirality from a chiral molecule to an achiral one, or from a molecule to a supramolecular assembly. cjps.org In the context of phthalimide systems, a small amount of a chiral phthalimide derivative can be used as a "chiral inducer" or "sergeant" to bias the handedness of a larger assembly of achiral molecules (the "soldiers"). mdpi.com This "sergeant-and-soldiers" principle is a powerful method for amplifying chirality from the molecular to the macroscopic level. mdpi.com The chirality can manifest as a helical twist in the self-assembled fibers or a chiral arrangement in a crystal lattice. nih.gov

Chiral Recognition is the ability of a chiral host molecule to selectively bind one enantiomer (one of the two mirror-image forms) of a chiral guest over the other. Supramolecular assemblies of chiral phthalimide analogs can be designed to have chiral cavities or binding pockets. These chiral environments can exhibit preferential binding for one enantiomer of a guest molecule, enabling applications in chiral separations and sensing. rsc.orguni-koeln.de For example, a chiral urea receptor linked to a phthalimide chromophore has been shown to recognize and sense fluoride anions through hydrogen bonding interactions. rsc.org Similarly, chiral recognition has been achieved using assemblies of naphthalimides (a related class of compounds) with macrocyclic hosts to distinguish between enantiomers of amino acids. researchgate.net The development of such systems is crucial for fields ranging from pharmacology to materials science. nih.govnih.gov

Advanced Applications in Materials Science and Catalysis

Polymer Chemistry and Materials Development

Phthalimide (B116566) derivatives are utilized in polymer science as monomers for high-performance polymers, as well as additives to modify the properties of existing polymer matrices. rsc.orgtopfinechem.com Their rigid structure and polarity can impart desirable characteristics such as thermal stability and altered mechanical responses.

The incorporation of N-substituted phthalimides into polymer matrices is a strategy to enhance the material's performance. These derivatives can act as plasticizers or as functional additives in composites. As additives, they can improve properties like heat resistance, impact resistance, and weather resistance. topfinechem.com The mechanism often involves the phthalimide moiety interacting with polymer chains, thereby reducing intermolecular forces and increasing chain mobility. ijiert.org This is particularly relevant for compounds like Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate, where the alkyl chain can intercalate between polymer chains, while the polar phthalimide headgroup can establish specific interactions.

In the realm of nanocomposites, phthalimide-derived polymers have been mixed with inorganic fillers like titanium dioxide (TiO₂) to create materials with enhanced mechanical and thermal properties. bohrium.comvinca.rs For instance, studies on polymer-TiO₂ nanocomposites have shown that the presence of the phthalimide-derived polymer matrix leads to a homogeneous distribution of the filler and strong interfacial bonding, resulting in increased hardness, porosity, and thermal stability. bohrium.com

Phthalimide structures are also integral to the synthesis of Polymers of Intrinsic Microporosity (PIMs). These polymers, containing phthalimide moieties, are synthesized via nucleophilic aromatic substitution and are explored for applications in gas separation membranes. uva.esrsc.org The rigid and contorted structures resulting from the inclusion of phthalimide units create micropores that facilitate selective gas transport. uva.es

The effect of a phthalimide derivative on polymer properties is dependent on its concentration and interaction with the polymer matrix. A decrease in the glass transition temperature (Tg) is a common effect of plasticization, leading to a softer, more flexible material. ijiert.org This change in thermal properties directly impacts the mechanical response of the polymer, often leading to a reduction in tensile strength and modulus but an increase in elongation at break. researchgate.net The table below summarizes the general effects of plasticizer-type additives on polymer properties.

| Property | General Effect of Plasticizer Addition |

| Glass Transition Temperature (Tg) | Decrease |

| Crystallinity | Can decrease by disrupting crystal formation |

| Crystallization Temperature (Tc) | Decrease |

| Flexibility / Softness | Increase |

| Tensile Strength | Decrease |

| Stiffness / Modulus | Decrease |

This table presents generalized trends for the effect of plasticizers on semi-crystalline polymers.

Organic Optoelectronic Materials and Devices Based on Imide Derivatives

The electron-accepting nature of the phthalimide group makes it a valuable component in the design of organic electronic materials. mdpi.com When incorporated into π-conjugated systems, the imide moiety can tune the electronic energy levels and charge transport properties of the resulting molecules. rsc.org

Phthalimide and its derivatives are attractive for designing fluorescent materials for applications such as Organic Light-Emitting Diodes (OLEDs). mdpi.com The phthalimide core acts as a good electron-accepting unit, and when combined with electron-donating moieties, it can form donor-acceptor (D-A) type fluorophores. rsc.org This molecular design strategy allows for the tuning of the emission color and quantum efficiency.

The synthesis of these materials often involves the condensation of phthalic anhydrides with primary amines to form the imide ring, followed by further functionalization. rsc.org For example, luminescent materials have been created by connecting phthalimide units to a central oligophenylenevinylene core. mdpi.com The rational design of such molecules is crucial for achieving high stability, long operational lifetimes, and high luminescence quantum yields in OLEDs. bohrium.com

A study on a specific phthalimide-based fluorescent material, 5,5′-((1E,1′E)-(2,5-bis(dodecyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(2-cyclohexylisoindoline-1,3-dione), demonstrated its potential as a green emitter in multilayered OLEDs. By optimizing the device architecture, a maximum brightness of 28,450 cd/m² and an external quantum efficiency of 3.11% were achieved, highlighting the promise of the phthalimide scaffold in light-emitting materials. mdpi.com

| Device Performance Metric | Reported Value |

| Emitter | Phthalimide-based Fluorescent Material |

| Maximum Brightness | 28,450 cd/m² at 11.0 V |

| Maximum External Quantum Efficiency (EQE) | 3.11% |

| Emission Color | Green |

Performance data for an optimized OLED device using a phthalimide derivative as the emitter. mdpi.com

Chiroptical properties, which arise from the differential interaction of a chiral molecule with left and right circularly polarized light, are of great interest for applications in photonics and electronics. acs.org These properties are studied using techniques like electronic circular dichroism (ECD) and circularly polarized luminescence (CPL). cas.cz

When chiral centers are introduced into conjugated macrocycles containing imide units, the resulting structures can exhibit strong chiroptical responses. The chirality can be inherent to the macrocyclic backbone or introduced via chiral side chains. The rigid, cyclic structure can amplify the chiral effects, leading to high molar circular dichroism values. For example, all-carbon enantiopure macrocycles bearing pseudo-meta [2.2]paracyclophane units linked by 1,3-butadiyne (B1212363) have shown unprecedentedly high molar circular dichroism values, demonstrating that rigid, chiral macrocyclic architectures can lead to intense chiroptical activity. nih.gov Although specific studies on macrocycles derived from Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate are not detailed, the principles suggest that incorporating chiral elements into phthalimide-based macrocycles is a promising route to novel chiroptical materials. The study of interactions between plasma proteins and chiral phthalimide analogs using circular dichroism spectroscopy has also been explored to understand their binding mechanisms. nih.gov

Catalytic Roles of Phthalimide Scaffolds

The phthalimide structure is not only a component of functional materials but can also play an active role in catalysis. Phthalimide derivatives have been employed in both transition-metal-catalyzed reactions and as organocatalysts. rsc.orgtandfonline.com

The phthalimide moiety can be catalytically functionalized through transition-metal-catalyzed decarbonylative reactions. thieme-connect.comresearchgate.netdntb.gov.uadicp.ac.cn These methods allow for the direct modification of the phthalimide core, providing pathways to complex molecular scaffolds through reactions like decarbonylative additions, polymerizations, and cross-coupling reactions. thieme-connect.comresearchgate.net Metals such as nickel, palladium, rhodium, cobalt, and ruthenium have been used to facilitate these transformations. dicp.ac.cn

Furthermore, phthalimide derivatives themselves can act as catalysts. Potassium phthalimide (PPI), for example, has emerged as a versatile and environmentally friendly organocatalyst. tandfonline.com It has been shown to be effective in promoting various organic transformations, including nucleophilic substitutions, condensations, and cycloadditions. tandfonline.com The use of organocatalysts like PPI is advantageous as they are often cost-effective, have low toxicity, and are insensitive to moisture and oxygen. rsc.org The development of metal-free catalytic systems is a significant area of research, and phthalimide-based catalysts contribute to this field. bohrium.com For instance, L-proline has been used to catalyze the reaction between α,β-unsaturated aldehydes and maleimides to synthesize functionalized phthalimides through a formal [4+2] cycloaddition. organic-chemistry.org

The table below provides examples of catalytic systems involving the phthalimide scaffold.

| Catalytic System | Type of Reaction | Role of Phthalimide |

| Transition Metals (Ni, Pd, Rh, etc.) | Decarbonylative Functionalization | Substrate being modified |

| Potassium Phthalimide (PPI) | Multicomponent Reactions, Condensations | Organocatalyst |

| L-proline / Maleimides | Diels-Alder Reaction | Reactant leading to phthalimide product |

This table summarizes the diverse catalytic roles associated with the phthalimide structure.

Phthalimide Derivatives as Ligands in Metal Catalysis

The phthalimide framework is a versatile component in the design of ligands for transition metal catalysis. Although not a classic coordinating group itself, its derivatives are incorporated into larger ligand structures to modulate the steric and electronic properties of the metal center, thereby influencing catalytic activity and selectivity.

Transition metals are central to many industrial processes, including pharmaceutical production, where they form catalytic complexes by exchanging electrons with supporting ligands. azom.com The development of novel ligands is crucial for advancing reaction capabilities and improving catalytic efficiency. azom.com For example, new PNP-pincer ligands containing acridine (B1665455) have been used to create complexes with metals like palladium and platinum, which have shown high catalytic activity in photoreactions such as transfer hydrogenation. azom.com

In the context of phthalimides, their derivatives have been utilized in various catalytic systems. Palladium catalysts featuring an imidazole (B134444) ligand, for instance, have demonstrated high efficiency in the synthesis of phthalimide frameworks from ortho-diiodobenzenes and amines under a carbon monoxide atmosphere, where the ligand promotes catalytic activity. nih.gov Copper catalysis, employing systems like Cu/TBHP (tert-butyl hydroperoxide), has also been effective in constructing phthalimide derivatives through the oxidation of arene-fused cyclic amines. nih.gov These examples highlight the role of the broader chemical environment, including the ligands attached to the metal, in achieving efficient synthesis of phthalimide-containing compounds.

The phthalimide group can also serve as a directing group or a non-coordinating bulky substituent that influences the outcome of a reaction. In a copper-catalyzed C(sp3)–H esterification, a phthalimide-protected butylamine (B146782) substrate showed remarkable site-selectivity, favoring functionalization at the γ-carbon with 96% selectivity. acs.org This demonstrates how the phthalimide unit can electronically influence a remote reaction center, guiding the catalyst to a specific C-H bond.

Table 1: Examples of Metal-Catalyzed Syntheses Involving Phthalimide Structures

| Catalyst System | Reactants | Product Type | Key Finding |

|---|---|---|---|

| Palladium with Imidazole Ligand | ortho-diiodobenzenes, amines, CO | Phthalimides | Imidazole ligand enhances catalytic activity and reaction efficiency. nih.gov |

| Cu/TBHP | Arene-fused cyclic amines | Phthalimide derivatives | CuCl was found to be the most effective catalyst among various copper salts. nih.gov |

| Copper Catalyst | Phthalimide-protected butylamine | γ-esterified product | The phthalimide group directs C-H functionalization to the γ-position with high selectivity. acs.org |

N-Hydroxyphthalimide (NHPI) and Phthalimide N-Oxyl (PINO) Radical Chemistry in Organic Transformations

The phthalimide core of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is structurally related to one of the most important organocatalysts in radical chemistry: N-Hydroxyphthalimide (NHPI). NHPI serves as a precursor to the highly reactive phthalimide N-oxyl (PINO) radical. chem-station.com This radical is a powerful hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from weak C(sp3)-H bonds under relatively mild conditions, initiating a wide range of organic transformations. chem-station.comnih.gov

The catalytic cycle typically begins with the in-situ generation of the PINO radical from NHPI. polimi.it This activation can be achieved using co-catalysts, such as transition metal salts (e.g., cobalt compounds), or through electrochemical oxidation. chem-station.comnih.govchemrxiv.org Once formed, PINO abstracts a hydrogen atom from an organic substrate, creating a carbon-centered radical and regenerating NHPI. polimi.itnih.gov This carbon radical can then undergo various reactions, most notably reacting with molecular oxygen in aerobic oxidations. polimi.it

Key applications of NHPI/PINO chemistry include:

Aerobic Oxidation: NHPI is highly efficient in catalyzing the aerobic oxidation of a vast array of organic compounds, including alkanes, alcohols, and alkyl aromatics. chem-station.compolimi.it For example, the NHPI/Co(II) system effectively promotes the conversion of toluene (B28343) to benzaldehyde (B42025) and cumene (B47948) to cumyl hydroperoxide at room temperature. nih.gov

C-H Functionalization: The ability of PINO to selectively abstract hydrogen atoms has been harnessed for direct C-H functionalization reactions. This includes not only oxidation but also amination and fluorination. chem-station.comchem-station.com For instance, a direct conversion of C(sp3)–H bonds to C(sp3)–N bonds has been achieved using catalytic NHPI with a dialkyl azodicarboxylate, which traps the carbon radical formed after hydrogen abstraction by PINO. acs.org

Electrochemical Synthesis: The PINO radical can be generated anodically from NHPI. chemrxiv.orgacs.org This electrochemically generated radical has been used in the difunctionalization of vinyl arenes to produce vicinal dioxyphthalimides. acs.orgacs.org

The bond dissociation energy of the O-H bond in NHPI is a critical factor in its catalytic activity, estimated to be between 88 and 90 kcal/mol. wikipedia.org This energy is low enough to allow for the facile generation of the PINO radical while ensuring PINO is a potent enough agent to abstract hydrogen from many organic substrates.

Table 2: Selected Organic Transformations Catalyzed by NHPI

| Substrate Type | Transformation | Co-catalyst/Initiator | Product Type |

|---|---|---|---|

| Alkanes/Alkyl Aromatics | Aerobic Oxidation | Metal salts (e.g., Co(II)), O₂ | Alcohols, Ketones, Aldehydes, Hydroperoxides polimi.itnih.gov |

| Alkanes | C-H Amination | Dialkyl azodicarboxylate | Hydrazine (B178648) Derivatives acs.org |

| Vinyl Arenes | Dioxygenation | Electrochemical (Anodic Oxidation) | Vicinal Dioxyphthalimides acs.orgacs.org |

| Adamantane | Aerobic Oxidation | Co(acac)₂, O₂ | Adamantanols polimi.it |

Ester Metathesis Catalysis Involving Hexanoate (B1226103) Esters

The hexanoate ester portion of the molecule is relevant to the field of ester metathesis, a reaction that redistributes the acyl and alkoxy fragments of two different ester molecules. This transformation is analogous to the more widely known olefin metathesis. wikipedia.org

Recent research has demonstrated that ruthenium pincer complexes can effectively catalyze ester metathesis. acs.org In a model reaction, an unsymmetrical ester like ethyl hexanoate, when treated with a catalytic amount (0.2 mol%) of a specific Ru-pincer complex, can be transformed into a statistical mixture of four esters: the starting ethyl hexanoate, hexyl ethanoate, ethyl acetate, and hexyl hexanoate. acs.orgfigshare.comresearchgate.net

The general scheme for the metathesis of ethyl hexanoate is as follows:

2 Ethyl Hexanoate ⇌ Ethyl Acetate + Hexyl Hexanoate

This equilibrium demonstrates the scrambling of the ethyl/hexyl alcohol fragments and the acetate/hexanoate acyl fragments. The reaction is typically performed in a solvent like toluene at elevated temperatures (e.g., 80 °C). acs.org

This catalytic process can also be applied to the transfer hydrogenation of esters. By using a large excess of a low-boiling alcohol, such as ethanol, the equilibrium can be shifted. acs.orgfigshare.com In this application, the acyl moiety of the substrate ester (e.g., ethyl hexanoate) is transferred to the sacrificial alcohol, forming ethyl acetate, while the original ester is reduced to its corresponding alcohol (hexanol). acs.org This method provides an alternative to high-pressure hydrogenation for ester reduction. Using a 20-fold excess of ethanol, ethyl hexanoate was converted to hexanol in 89% yield. acs.org

Table 3: Ruthenium-Catalyzed Metathesis and Transfer Hydrogenation of Ethyl Hexanoate

| Reaction Type | Substrate | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| Ester Metathesis | Ethyl Hexanoate | Ru-pincer complex (0.2 mol%) | Toluene, 80 °C | Statistical mixture of ethyl hexanoate, hexyl ethanoate, ethyl acetate, and hexyl hexanoate. acs.orgresearchgate.net |

The catalysts active in ester metathesis can be sensitive to the substrate, with hydrocarbon esters showing the best reactivity. oist.jp The development of this chemistry opens up new synthetic routes for manipulating ester functionalities, relevant to oleochemistry and the synthesis of platform chemicals from renewable resources like fatty acid esters. ias.ac.in

Conclusion and Future Research Perspectives

Summary of Current Research Landscape